Spiroglumide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

螺酰胺是一种已知具有胆囊收缩素 B (CCKB) 受体拮抗剂作用的化合物。 它抑制剂量依赖性五肽胃泌素诱导的酸性分泌过多,使其在探索胃泌素在调节人体胃酸分泌中的生理作用方面非常有用 .

准备方法

合成路线和反应条件

螺酰胺可以由 8-氮杂螺[4.5]癸烷合成。 合成过程涉及多个步骤,包括中间体的形成及其后续反应以形成最终产物 . 反应条件通常涉及使用有机溶剂和催化剂以促进反应。

工业生产方法

螺酰胺的工业生产涉及扩大实验室合成过程的规模。 这包括优化反应条件以确保最终产物的高产率和纯度。 该过程还可能涉及纯化步骤,例如结晶或色谱法以去除杂质 .

化学反应分析

反应类型

螺酰胺会经历各种化学反应,包括:

氧化: 螺酰胺可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可用于修饰螺酰胺中的官能团。

取代: 螺酰胺可以进行取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠以及各种有机溶剂。 反应条件,例如温度和 pH 值,需仔细控制以获得所需的产物 .

主要形成的产物

这些反应形成的主要产物取决于所使用的特定反应条件和试剂。 例如,螺酰胺的氧化会导致形成具有不同官能团的氧化衍生物 .

科学研究应用

Clinical Applications

-

Gastrointestinal Disorders

- Gastric Acid Secretion : Spiroglumide has been shown to effectively reduce acid secretion in response to gastrin stimulation. A study demonstrated that intravenous administration of this compound resulted in a significant decrease in gastric acidity during both pre-meal and post-meal periods (P < 0.01) . This suggests its potential utility in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

- Cholecystokinin Receptor Antagonism

-

Tumor Imaging and Treatment

- Oncology Applications : The expression of CCK2 receptors on various tumors (e.g., medullary thyroid carcinoma) suggests that this compound could be utilized for imaging or as a therapeutic agent in targeted cancer treatments . Its ability to inhibit CCK signaling may help mitigate tumor growth or enhance the efficacy of existing therapies.

Case Studies

- A notable study involved evaluating the effects of this compound on acid secretion in a controlled clinical trial. Participants received varying doses of this compound followed by gastrin infusion, revealing dose-dependent inhibition of acid output . The findings support its use as a therapeutic agent for managing excessive gastric acid secretion.

- Another investigation focused on the long-term implications of hypergastrinemia due to chronic PPI use. This compound's antagonistic effects on gastrin receptors may provide a protective mechanism against potential complications arising from prolonged gastrin elevation, such as gastric carcinoid tumors .

作用机制

螺酰胺通过拮抗胆囊收缩素 B (CCKB) 受体发挥作用。 这种抑制减少了胃泌素刺激的胃酸分泌。 所涉及的分子靶标包括 CCKB 受体,这些受体存在于胃肠道中。 通过阻断这些受体,螺酰胺有助于减少胃酸分泌,并可能加速胃排空 .

相似化合物的比较

类似化合物

螺酰胺类似于其他 CCKB 受体拮抗剂,例如:

- L-365260

- YM-022

- RP-73870

- S-0509

- 伊曲莫胺 (CR-2945)

独特之处

使螺酰胺区别于这些化合物的是它对剂量依赖性五肽胃泌素诱导的酸性分泌过多的特异性抑制作用。 这使其在研究胃泌素在胃酸调节中的生理作用方面特别有用 .

生物活性

Overview

Spiroglumide, also known as CR2194, is a potent gastrin receptor antagonist primarily investigated for its role in modulating gastric acid secretion. This compound has garnered attention due to its potential implications in treating various gastrointestinal disorders, including peptic ulcers and conditions associated with hypergastrinemia. This article delves into the biological activity of this compound, examining its mechanisms, effects on gastric physiology, and potential therapeutic applications.

This compound functions as an antagonist at the cholecystokinin (CCK) and gastrin receptors (CCK2R). By blocking these receptors, this compound inhibits the action of gastrin, a hormone that stimulates gastric acid secretion. This inhibition leads to decreased acid output in response to both basal and stimulated conditions.

Effects on Gastric Acid Secretion

A pivotal study evaluated the impact of this compound on gastric acid secretion in humans. Participants received intravenous doses of this compound (1, 2.5, or 7.5 mg/kg/h) alongside graded doses of gastrin. The results demonstrated a dose-dependent inhibition of acid secretion:

- Pre-meal acidity : Significantly reduced during this compound infusion (P < 0.01).

- Post-prandial acidity : Also significantly reduced (P < 0.002).

- Gastrin response : Enhanced integrated gastrin levels were observed during treatment (8.0 ± 1.4 ng/mL vs. 1.5 ± 0.8 ng/mL in control; P < 0.01) .

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against other CCK/gastrin receptor antagonists based on their potency and selectivity:

| Compound | Type | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| This compound | CCK2R Antagonist | 13.5 | Moderate | |

| Devazepide | CCK1R Antagonist | 0.00008 | High | |

| Itriglumide | CCK2R Antagonist | 20.7 | Moderate |

Case Studies and Applications

This compound's role extends beyond gastric acid modulation; it has been explored for therapeutic applications in conditions characterized by excessive gastrin production, such as gastrinomas and chronic atrophic gastritis.

- Peptic Ulcer Disease : Early clinical trials indicated that this compound could be beneficial in managing peptic ulcers by reducing gastric acidity and promoting healing.

- Hypergastrinemic States : In patients with chronic use of proton pump inhibitors (PPIs), this compound may help mitigate the effects of prolonged hypergastrinemia, which can lead to gastric ECL cell hyperplasia and potential tumorigenesis .

Research Findings

Recent studies have highlighted the significance of long-term gastrin receptor blockade in preventing complications associated with chronic hypergastrinemia:

- Gastric ECL Cell Hyperplasia : Chronic gastrin elevation is linked to ECL cell hyperplasia and increased risk for gastric carcinoid tumors. This compound's antagonistic action may provide a protective effect against these outcomes .

- Analgesic Potentiation : Research indicates that CCK2R antagonists like this compound may enhance analgesic effects when used alongside certain pain management therapies, particularly in gastrointestinal contexts .

属性

CAS 编号 |

137795-35-8 |

|---|---|

分子式 |

C21H26Cl2N2O4 |

分子量 |

441.3 g/mol |

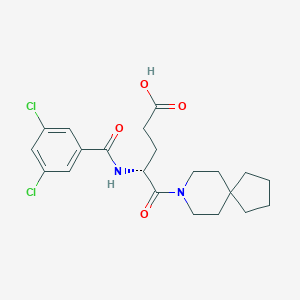

IUPAC 名称 |

(4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C21H26Cl2N2O4/c22-15-11-14(12-16(23)13-15)19(28)24-17(3-4-18(26)27)20(29)25-9-7-21(8-10-25)5-1-2-6-21/h11-13,17H,1-10H2,(H,24,28)(H,26,27)/t17-/m1/s1 |

InChI 键 |

FJCZHMXAGBYXHJ-QGZVFWFLSA-N |

SMILES |

C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

手性 SMILES |

C1CCC2(C1)CCN(CC2)C(=O)[C@@H](CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

规范 SMILES |

C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Key on ui other cas no. |

137795-35-8 |

同义词 |

4-(3-chlorobenzamido)-5-(8-azaspiro(4.5)decan-8-yl)-5-oxopentanoic acid CR 2194 CR-2194 spiroglumide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。